Methyl 3-(ethylamino)butanoate
CAS No.:
Cat. No.: VC18194825
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H15NO2 |
---|---|
Molecular Weight | 145.20 g/mol |
IUPAC Name | methyl 3-(ethylamino)butanoate |
Standard InChI | InChI=1S/C7H15NO2/c1-4-8-6(2)5-7(9)10-3/h6,8H,4-5H2,1-3H3 |
Standard InChI Key | WFITUCSMIUVQDS-UHFFFAOYSA-N |
Canonical SMILES | CCNC(C)CC(=O)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Methyl 3-(ethylamino)butanoate (C₇H₁₅NO₂) has a molecular weight of 145.20 g/mol . Its IUPAC name is methyl 3-(ethylamino)butanoate, reflecting the ethylamino group at the third carbon of the butanoic acid chain, esterified with methanol. The compound’s canonical SMILES is CCNC(C)CC(=O)OC, and its InChI key is WFITUCSMIUVQDS-UHFFFAOYSA-N .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₅NO₂ | |
Molecular Weight | 145.20 g/mol | |
Boiling Point | Not explicitly reported | - |
Density | Not explicitly reported | - |
Solubility | Low in water; organic solvents |
Synthesis and Industrial Production
Laboratory Synthesis
The compound is typically synthesized via nucleophilic acyl substitution. A common route involves reacting the acid chloride derivative of 3-(ethylamino)butanoic acid with methanol in the presence of a base (e.g., pyridine) to facilitate esterification. Alternative methods may employ transesterification or enzymatic catalysis, though these are less documented.
Industrial-Scale Manufacturing
Industrial production often utilizes continuous esterification processes with acid catalysts (e.g., sulfuric acid) to enhance reaction efficiency. Optimization of temperature (typically 60–80°C) and stoichiometric ratios ensures high yields (>80%) . Recent advances focus on greener catalysts, such as immobilized lipases, to reduce environmental impact .
Chemical Reactivity and Derivatives
Hydrolysis
Under acidic (HCl) or basic (NaOH) conditions, the ester undergoes hydrolysis to yield 3-(ethylamino)butanoic acid and methanol :
This reaction is critical in drug delivery systems where controlled release of active molecules is required .
Reduction
Reduction with lithium aluminum hydride (LiAlH₄) converts the ester to 3-(ethylamino)butanol, a precursor for polyamide synthesis :
Substitution Reactions
The ethylamino group participates in nucleophilic substitutions. For instance, reaction with thiols or amines yields thioesters or secondary amines, respectively . Such derivatives are explored in polymer chemistry and pharmaceutical intermediates .
Applications in Scientific Research
Organic Synthesis
Methyl 3-(ethylamino)butanoate serves as a key intermediate in synthesizing complex molecules, including beta-amino alcohols and heterocyclic compounds . Its ethylamino group enhances reactivity in Michael additions and Mannich reactions .
Biological Studies
The compound is utilized in enzyme kinetics studies, particularly with esterases, due to its susceptibility to hydrolysis . Researchers have also investigated its role in modulating neurotransmitter activity, though results remain preliminary .
Industrial Uses
Comparison with Structural Analogs
Ethyl 3-(Ethylamino)butanoate
This analog (C₈H₁₇NO₂, MW 159.23 g/mol) exhibits higher lipophilicity due to the ethyl ester group, enhancing its utility in lipid-based drug formulations .
Methyl 3-(Methylamino)butanoate
With a methylamino group (C₇H₁₅NO₂, MW 145.20 g/mol), this compound shows faster hydrolysis rates but reduced thermal stability .
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